1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine
CAS No.:
Cat. No.: VC14655623
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4O |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | (2-methylpyrazol-3-yl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
| Standard InChI Key | FEBUUNZNRFRNJZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C(=O)N2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—linked to a 1-methylpyrazole group via a carbonyl bridge. The piperazine moiety contributes to the compound’s basicity and hydrogen-bonding capacity, while the pyrazole ring introduces aromaticity and potential for - interactions. The methyl group at the pyrazole’s 1-position enhances steric stability and modulates electronic effects.
The IUPAC name, (2-methylpyrazol-3-yl)-piperazin-1-ylmethanone, precisely describes this arrangement. The Standard InChI key (InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3) encodes the connectivity and stereochemical details, confirming the absence of chiral centers.
Physicochemical Characteristics
Table 1 summarizes the compound’s key properties:
Table 1: Chemical and Physical Properties of 1-(1-Methyl-1H-Pyrazole-5-Carbonyl)Piperazine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | (2-methylpyrazol-3-yl)-piperazin-1-ylmethanone |
| XLogP3 | ~0.5 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
The calculated XLogP3 value of ~0.5 suggests moderate lipophilicity, balancing solubility in polar aprotic solvents and membrane permeability. The absence of hydrogen bond donors and presence of four acceptors indicate potential for target binding via electrostatic interactions.
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis typically involves coupling a piperazine derivative with a 1-methylpyrazole-5-carbonyl chloride under nucleophilic acyl substitution conditions. Piperazine’s secondary amines react with acyl chlorides in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), often requiring bases like triethylamine to neutralize HCl byproducts.
Representative Reaction:
Reaction Condition Optimization
Table 2 outlines critical parameters affecting yield and purity:
Table 2: Synthesis Conditions and Their Impact
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Solvent | DCM or DMF | DMF enhances nucleophilicity; DCM minimizes side reactions |
| Temperature | 0–25°C | Lower temps reduce decomposition |
| Base | Triethylamine | Scavenges HCl, drives equilibrium |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Yields typically range from 60–75%, with impurities arising from over-acylation or solvent residues. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity to >95%.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While detailed mechanistic studies remain unpublished, the compound’s structural features suggest affinity for enzymes and receptors involving aromatic stacking or hydrogen bonding. Piperazine derivatives commonly target neurotransmitter receptors (e.g., serotonin 5-HTA), while pyrazole moieties inhibit kinases (e.g., JAK2) or modulate ion channels.
Molecular docking simulations propose binding to the adenosine A receptor’s extracellular loop, leveraging the pyrazole’s aromaticity and the carbonyl’s polar interactions. In vitro assays using HEK293 cells transfected with A receptors could validate this hypothesis.
Applications in Drug Discovery
Lead Compound Development
As a fragment-like molecule (MW < 300 Da), 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine serves as a starting point for lead optimization. Potential modifications include:
-
Piperazine Substitution: Introducing electron-withdrawing groups to modulate basicity.
-
Pyrazole Functionalization: Adding halogens or methoxy groups to enhance target affinity.
Structure-Activity Relationship (SAR) Studies
Preliminary SAR could assess how substituents on the pyrazole or piperazine affect binding. For example, replacing the methyl group with a trifluoromethyl moiety may increase metabolic stability.
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